6-O-acetyl-D-glucose

Übersicht

Beschreibung

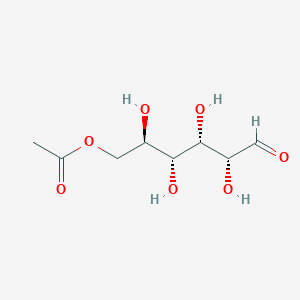

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate, also known as 6-O-acetyl-D-glucose, is a chemical compound with the molecular formula C8H14O7 and a molecular weight of 222.193 g/mol . This compound is characterized by its tetrahydroxy and oxohexyl functional groups, making it a derivative of glucose.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate typically involves the acetylation of D-glucose. The reaction is carried out under acidic conditions using acetic anhydride as the acetylating agent. The process can be summarized as follows:

Starting Material: D-glucose

Reagent: Acetic anhydride

Catalyst: Acidic catalyst (e.g., sulfuric acid)

Reaction Conditions: The reaction mixture is heated to a temperature of around 60-70°C for several hours.

Industrial Production Methods

In an industrial setting, the production of [(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate follows a similar acetylation process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pH to ensure optimal yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its role in metabolic pathways and as a potential biomarker.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Wirkmechanismus

The mechanism of action of [(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then participate in biochemical pathways, exerting their effects on cellular processes.

Vergleich Mit ähnlichen Verbindungen

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate can be compared with other similar compounds, such as:

D-glucose: The parent compound from which it is derived.

6-O-acetyl-D-galactose: A similar compound with a different stereochemistry.

D-mannose: Another hexose sugar with similar functional groups.

The uniqueness of [(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

6-O-Acetyl-D-glucose is a derivative of D-glucose that has garnered attention for its potential biological activities. This compound is characterized by the presence of an acetyl group at the 6-position of the glucose molecule, which alters its chemical properties and biological interactions. Research has indicated that modifications at this position can influence various cellular processes, including insulin secretion, cell permeability, and cytotoxicity.

This compound is synthesized through acetylation of D-glucose, which typically involves the reaction of glucose with acetic anhydride or acetyl chloride in the presence of a base. The resulting compound retains the fundamental structure of glucose while introducing an acetyl group that can affect its solubility and reactivity.

Biological Activity

1. Insulin Secretion

Recent studies have shown that 6-O-acetyl derivatives can stimulate glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. For instance, a labdane-type diterpene containing 6-O-acetyl groups demonstrated significant stimulation of GSIS without cytotoxic effects in INS-1 rat pancreatic β-cells, suggesting potential therapeutic applications for managing type 2 diabetes .

2. Cytotoxicity and Cell Permeability

The introduction of an acetyl group at the C-6 position has been linked to altered cytotoxicity profiles in various cell lines. In one study, glycoconjugates modified at the C-6 position exhibited reduced toxicity to normal cells compared to those modified at the anomeric position. This suggests that C-6 substitution may enhance cellular uptake while minimizing adverse effects on healthy cells .

3. Apoptosis Induction

Research indicates that certain derivatives of this compound can induce apoptosis in cancer cell lines more effectively than their non-modified counterparts. For example, specific glycoconjugates demonstrated significant pro-apoptotic properties in HCT-116 and MCF-7 cancer cells, indicating their potential as anti-cancer agents .

Case Study 1: Insulin Secretion Enhancement

A study focused on a new labdane-type diterpene, which includes a 6-O-acetyl modification, showed that it significantly enhances GSIS in INS-1 cells. The compound's ability to promote insulin release without cytotoxicity positions it as a promising candidate for diabetes therapy .

Case Study 2: Reduced Cytotoxicity in Cancer Cells

In another investigation, derivatives of this compound were tested for their effects on cancer cell lines versus normal cells. The results indicated that these derivatives could selectively induce apoptosis in cancerous cells while preserving normal cell viability, highlighting their therapeutic potential with lower side effects .

Data Summary

| Property | Observation |

|---|---|

| Insulin Secretion | Stimulated GSIS in INS-1 β-cells |

| Cytotoxicity | Reduced toxicity to normal cells |

| Apoptosis Induction | Induced apoptosis in cancer cell lines |

| Cellular Uptake | Enhanced permeability via GLUT transport mechanisms |

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O7/c1-4(10)15-3-6(12)8(14)7(13)5(11)2-9/h2,5-8,11-14H,3H2,1H3/t5-,6+,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPUCPVAZOMVLI-LXGUWJNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595099 | |

| Record name | 6-O-Acetyl-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7286-45-5 | |

| Record name | 6-O-Acetyl-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.